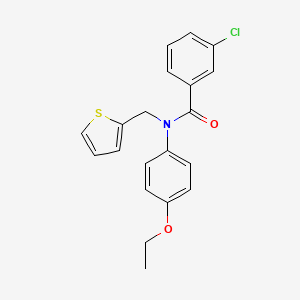![molecular formula C18H20ClN3S B14983866 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14983866.png)
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chlorobenzaldehyde with thieno[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and apoptosis. This inhibition can lead to the suppression of tumor growth in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Thieno[3,2-d]pyrimidine: Exhibits similar chemical reactivity and biological activities.
Uniqueness
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to molecular targets, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C18H20ClN3S |
|---|---|
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20ClN3S/c1-2-3-4-5-10-20-17-16-15(11-23-18(16)22-12-21-17)13-6-8-14(19)9-7-13/h6-9,11-12H,2-5,10H2,1H3,(H,20,21,22) |
Clave InChI |
OKPAAFHMWCIFAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14983783.png)
![N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B14983785.png)
![7-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983796.png)
![(4-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14983797.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983804.png)

![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B14983828.png)
![1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B14983836.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983852.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14983863.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14983870.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B14983883.png)
![5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14983884.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B14983885.png)
